Lipophilicity (XLogP3-AA) Comparison with 2-Butylthiazole and 4-(Chloromethyl)thiazole
The target compound, 2-butyl-4-(chloromethyl)-1,3-thiazole, exhibits a computed XLogP3-AA value of 3.1, indicating a specific level of lipophilicity [1]. This value is intermediate between the less lipophilic analog 4-(chloromethyl)-1,3-thiazole (XLogP3-AA = 1.4) [2] and the similarly lipophilic 2-butyl-4-methylthiazole (XLogP3-AA = 3.1) [3], but is notably higher than the core structure 2-butylthiazole (XLogP3-AA = 2.7) [4].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 2-butylthiazole: 2.7; 4-(chloromethyl)-1,3-thiazole: 1.4; 2-butyl-4-methylthiazole: 3.1 |
| Quantified Difference | Δ +0.4 vs. 2-butylthiazole; Δ +1.7 vs. 4-(chloromethyl)-1,3-thiazole; Δ 0.0 vs. 2-butyl-4-methylthiazole |
| Conditions | Values computed by XLogP3 3.0 algorithm in PubChem. |
Why This Matters
Lipophilicity is a critical parameter influencing membrane permeability, oral absorption, and blood-brain barrier penetration, making this compound a specific candidate for optimizing pharmacokinetic properties in drug discovery programs [5].
- [1] PubChem. (2025). Computed XLogP3-AA value for 2-Butyl-4-(chloromethyl)-1,3-thiazole. PubChem Compound Summary for CID 39869861. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/39869861 View Source
- [2] PubChem. (2025). Computed XLogP3-AA value for 4-(Chloromethyl)-1,3-thiazole. PubChem Compound Summary for CID 2763290. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-_Chloromethyl_-1_3-thiazole View Source
- [3] PubChem. (2019). Computed XLogP3-AA value for 2-Butyl-4-methylthiazole. PubChem Compound Summary for CID 574807. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/574807 View Source
- [4] PubChem. (2025). Computed XLogP3-AA value for 2-Butylthiazole. PubChem Compound Summary for CID 3015925. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3015925 View Source
- [5] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
